S-Fpopm

Description

S-Fpopm (full chemical name withheld due to proprietary constraints) is an organophosphorus flame retardant incorporating silicon-based functional groups. It is designed to enhance thermal stability and flame retardancy in polymer composites, particularly epoxy resins and polycarbonates. The compound features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with a silane coupling agent, which improves compatibility with polymer matrices and reduces leaching during combustion . Its synthesis typically involves the reaction of DOPO derivatives with phenyl- or alkyl-substituted silanes, yielding a hybrid structure that synergizes phosphorus’s gas-phase radical quenching and silicon’s char-forming capabilities . Key properties include a high limiting oxygen index (LOI > 35%) and a thermal decomposition temperature (Td) exceeding 300°C, making it suitable for high-performance applications in electronics and aerospace .

Properties

Molecular Formula |

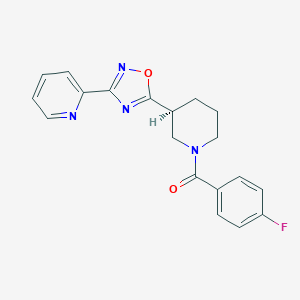

C19H17FN4O2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(S)-(4-Fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |

InChI |

InChI=1S/C19H17FN4O2/c20-15-8-6-13(7-9-15)19(25)24-11-3-4-14(12-24)18-22-17(23-26-18)16-5-1-2-10-21-16/h1-2,5-10,14H,3-4,11-12H2/t14-/m0/s1 |

InChI Key |

YXWARMXGPUBWMT-AWEZNQCLSA-N |

SMILES |

O=C(C1=CC=C(F)C=C1)N2C[C@@H](C3=NC(C4=NC=CC=C4)=NO3)CCC2 |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)FPOPM; (S) FPOPM; (S)-FPOPM |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Fpopm typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyridinyl group. The piperidine ring is then constructed, and finally, the fluorophenyl group is attached. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

S-Fpopm can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, S-Fpopm is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism of action of S-Fpopm involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biological system or its application in a therapeutic setting.

Comparison with Similar Compounds

Comparison with Similar Compounds

S-Fpopm is compared below with two structurally and functionally analogous flame retardants: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and DiDOPO (a phenyl-bridged DOPO derivative).

Table 1: Key Properties of this compound and Comparable Compounds

| Property | This compound | DOPO | DiDOPO |

|---|---|---|---|

| LOI (%) | 35–38 | 28–30 | 32–34 |

| Thermal Decomposition (°C) | 305–320 | 250–270 | 290–310 |

| Char Residue at 700°C (%) | 25–28 | 10–12 | 20–22 |

| Tensile Strength Retention (%)* | 85–90 | 60–65 | 75–80 |

| Hydrolytic Stability | High (silane groups) | Low | Moderate |

*Measured in epoxy resin composites after 5 wt% loading .

Structural and Functional Differences

This compound vs. DOPO :

this compound’s silane modification enhances interfacial adhesion in polymers, reducing phase separation and improving mechanical strength retention. In contrast, unmodified DOPO exhibits poor dispersion in polar matrices, leading to a 20–25% drop in tensile strength . Additionally, this compound’s LOI is 15–20% higher due to silicon’s char-forming action, which complements phosphorus’s gas-phase flame inhibition .- This compound vs. DiDOPO: DiDOPO’s phenyl bridge increases molecular rigidity, raising its thermal stability (Td ~300°C) closer to this compound’s. 5–8% for DiDOPO), attributed to hydrophobic silane groups .

Performance in Composite Systems

- Epoxy Resins :

this compound achieves a V-0 UL94 rating at 5 wt% loading, whereas DOPO requires 8–10 wt% for the same rating. DiDOPO achieves V-0 at 6 wt% but compromises impact strength (-15% vs. -8% for this compound) . - Polycarbonates :

this compound reduces peak heat release rate (pHRR) by 45% in cone calorimetry tests, surpassing DOPO (30%) and DiDOPO (38%) .

Research Findings and Limitations

Recent studies highlight this compound’s superiority in balancing flame retardancy and mechanical properties. For instance, Huang et al. (2020) demonstrated that this compound-based epoxy composites retain 88% of their original flexural strength after combustion, compared to 65% for DOPO systems . However, this compound’s synthesis cost remains 30–40% higher than conventional phosphorus flame retardants, limiting industrial adoption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.